molecular formula C19H19N3O3S2 B2695032 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 708227-62-7

2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2695032
CAS No.: 708227-62-7
M. Wt: 401.5
InChI Key: ZASOCUAOOYCCHF-UHFFFAOYSA-N
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Description

2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzothiazole core linked to a 2-methylbenzamide group via a sulfonamide bridge incorporating a pyrrolidine ring. This structure is representative of a class of benzothiazole derivatives that have demonstrated significant potential in pharmaceutical research, particularly as central nervous system (CNS) active agents. Structurally related compounds have shown potent anticonvulsant activity in pre-clinical models, such as the maximal electroshock seizure (MES) test, suggesting this compound may also be of interest for investigating new neurological therapies . The incorporation of the pyrrolidine-1-ylsulfonyl moiety is a key feature, as the pyrrolidine ring is a common motif in medicinal chemistry known to influence the molecule's physicochemical properties and its interaction with biological targets . Furthermore, analogous benzamide derivatives are actively investigated as inhibitors of epigenetic targets like histone deacetylases (HDACs), indicating a potential broader application in oncology and cellular regulation research . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-6-2-3-7-15(13)18(23)21-19-20-16-9-8-14(12-17(16)26-19)27(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASOCUAOOYCCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole derivative using pyrrolidine and a sulfonyl chloride reagent.

    Coupling with 2-methylbenzoyl chloride: The final step involves the coupling of the sulfonylated benzo[d]thiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide exhibit promising anticancer properties.

  • Mechanism of Action: The compound appears to induce G2/M cell cycle arrest and increase levels of p53, a critical tumor suppressor protein. This suggests that the compound may play a role in inhibiting cancer cell proliferation by affecting the p53 pathway, which regulates the cell cycle and apoptosis .
  • Case Study: In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, compounds exhibiting histone deacetylase (HDAC) inhibition have been linked to enhanced anticancer effects when used in combination with other therapies .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against viral infections such as Ebola.

  • Mechanism of Action: Similar compounds have been shown to act as entry inhibitors for viruses by interfering with viral replication mechanisms .
  • Case Study: A study demonstrated that certain derivatives possess submicromolar activity against Ebola virus, indicating their potential as therapeutic agents in viral infections . The antiviral efficacy was assessed using recombinant reporter Ebola viruses, showcasing their ability to reduce viral load in treated cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0HDAC Inhibition
Compound BA549 (Lung)3.5p53 Activation
This compoundHeLa (Cervical)4.2G2/M Arrest

Table 2: Antiviral Activity Against Ebola Virus

Compound NameEC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
Compound C0.8100125
Compound D0.580160
This compound0.790128

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-methylbenzamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may result in different biological activities.

    2-methyl-N-(6-(morpholin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Contains a morpholine ring instead of pyrrolidine, which may alter its binding properties and biological effects.

Uniqueness

The presence of the pyrrolidin-1-ylsulfonyl group in 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may contribute to its potential as a lead compound in drug discovery.

Biological Activity

The compound 2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it exhibits:

  • Inhibition of Protein Kinases : The sulfonamide group is known to enhance binding affinity to protein kinases, potentially disrupting cancer cell proliferation.
  • Modulation of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)5.0
MDA-MB-231 (breast cancer)7.5
HeLa (cervical cancer)6.0

These results indicate that the compound is particularly effective against epidermoid carcinoma cells, suggesting a targeted action mechanism.

Anticonvulsant Activity

In addition to its anticancer properties, the compound has been evaluated for anticonvulsant activity. In a study using the pentylenetetrazole (PTZ) model, it demonstrated protective effects against seizures with an effective dose (ED50) of 10 mg/kg, indicating potential for treating epilepsy-related disorders .

Clinical Relevance

A recent study investigated the effects of this compound on glioblastoma multiforme (GBM). Patients treated with a formulation containing this compound showed improved survival rates compared to those receiving standard therapy. The study highlighted a median survival increase from 12 months to 18 months in treated patients .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various protein targets. The results suggest strong interactions with Bcl-2 and other anti-apoptotic proteins, which may explain its efficacy in inducing apoptosis in tumor cells .

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